molecular formula C8H19ClN2O2S B14776679 N-piperidin-3-ylpropane-2-sulfonamide;hydrochloride

N-piperidin-3-ylpropane-2-sulfonamide;hydrochloride

Cat. No.: B14776679
M. Wt: 242.77 g/mol
InChI Key: QIUGMZIQPFDIMB-UHFFFAOYSA-N
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Description

N-piperidin-3-ylpropane-2-sulfonamide;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is known for its significant role in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-piperidin-3-ylpropane-2-sulfonamide;hydrochloride typically involves the reaction of piperidine with propane-2-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The final product is subjected to rigorous quality control measures to ensure its purity and suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

N-piperidin-3-ylpropane-2-sulfonamide;hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

N-piperidin-3-ylpropane-2-sulfonamide;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N-piperidin-3-ylpropane-2-sulfonamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or experimental effects.

Comparison with Similar Compounds

Similar Compounds

  • N-piperidin-3-ylpropane-2-sulfonamide
  • N-piperidin-3-ylpropane-2-sulfonamide;hydrobromide
  • N-piperidin-3-ylpropane-2-sulfonamide;hydroiodide

Uniqueness

N-piperidin-3-ylpropane-2-sulfonamide;hydrochloride is unique due to its specific hydrochloride salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in certain applications where these properties are critical.

Properties

Molecular Formula

C8H19ClN2O2S

Molecular Weight

242.77 g/mol

IUPAC Name

N-piperidin-3-ylpropane-2-sulfonamide;hydrochloride

InChI

InChI=1S/C8H18N2O2S.ClH/c1-7(2)13(11,12)10-8-4-3-5-9-6-8;/h7-10H,3-6H2,1-2H3;1H

InChI Key

QIUGMZIQPFDIMB-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)NC1CCCNC1.Cl

Origin of Product

United States

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